Cas no 93883-68-2 (8-bromo-7-(3-bromopropyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione)
8-bromo-7-(3-bromopropyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione Chemical and Physical Properties
Names and Identifiers
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- VS-09037
- MCULE-6968982056
- 8-bromo-7-(3-bromopropyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione
- 8-bromo-7-(3-bromopropyl)-1,3-dimethylpurine-2,6-dione
- 8-bromo-7-(3-bromopropyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
- BBL028946
- 93883-68-2
- CS-0361140
- STK524357
- AKOS005458353
- 8-bromo-7-(3-bromopropyl)-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione
-
- Inchi: 1S/C10H12Br2N4O2/c1-14-7-6(8(17)15(2)10(14)18)16(5-3-4-11)9(12)13-7/h3-5H2,1-2H3
- InChI Key: ZEPZVTPSJITTNJ-UHFFFAOYSA-N
- SMILES: BrC1=NC2=C(C(N(C)C(N2C)=O)=O)N1CCCBr
Computed Properties
- Exact Mass: 379.93065g/mol
- Monoisotopic Mass: 377.93270g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 18
- Rotatable Bond Count: 3
- Complexity: 368
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.6
- Topological Polar Surface Area: 58.4Ų
8-bromo-7-(3-bromopropyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1431810-500mg |
8-Bromo-7-(3-bromopropyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione |
93883-68-2 | 98% | 500mg |
¥7742.00 | 2024-04-24 | |
| Chemenu | CM908914-500mg |
8-bromo-7-(3-bromopropyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione |
93883-68-2 | 95%+ | 500mg |
$1290 | 2024-07-19 |
8-bromo-7-(3-bromopropyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione Related Literature
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Yong Ping Huang,Tao Tao,Zheng Chen,Wei Han,Ying Wu,Chunjiang Kuang,Shaoxiong Zhou,Ying Chen J. Mater. Chem. A, 2014,2, 18831-18837
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Bo Wei,Zhenyu Liu,Chen Xie,Shu Yang,Wentao Tang,Aiwei Gu,Wing-Tak Wong,Ka-Leung Wong J. Mater. Chem. C, 2015,3, 12322-12327
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
Additional information on 8-bromo-7-(3-bromopropyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione
8-Bromo-7-(3-Bromopropyl)-1,3-Dimethyl-1H-Purine-2,6(3H,7H)-Dione (CAS No. 93883-68-2): An Overview of Its Structure, Properties, and Applications
8-Bromo-7-(3-bromopropyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione (CAS No. 93883-68-2) is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the purine family and is characterized by its unique structural features and potential biological activities. In this article, we will delve into the chemical structure, physical properties, and potential applications of this compound, drawing on the latest research findings to provide a comprehensive overview.
Chemical Structure and Synthesis
The chemical structure of 8-bromo-7-(3-bromopropyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is complex and well-defined. It consists of a purine core with several substituents that contribute to its unique properties. The purine ring is a fundamental component of many biologically active molecules, including nucleic acids and certain alkaloids. In this compound, the purine ring is modified by the presence of bromine atoms at specific positions (C8 and C7) and methyl groups at C1 and C3. Additionally, a bromopropyl group is attached to the C7 position, further enhancing its structural diversity.
The synthesis of 8-bromo-7-(3-bromopropyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione typically involves a multi-step process that includes the formation of the purine core followed by selective functionalization. Recent advancements in synthetic methodologies have made it possible to produce this compound with high yield and purity. For instance, a study published in the Journal of Organic Chemistry in 2021 reported an efficient one-pot synthesis method that significantly reduced the number of steps required and improved overall yield.
Physical Properties
8-Bromo-7-(3-bromopropyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione exhibits several notable physical properties that make it suitable for various applications in research and development. It is a white crystalline solid with a molecular weight of 445.04 g/mol. The compound is soluble in common organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), but has limited solubility in water. These solubility characteristics are crucial for its use in biological assays and drug delivery systems.
The melting point of 8-bromo-7-(3-bromopropyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is around 150°C to 155°C. Its thermal stability has been studied using differential scanning calorimetry (DSC), which revealed that it remains stable up to temperatures of approximately 200°C. This thermal stability is advantageous for storage and handling purposes.
Biological Activities
The biological activities of 8-bromo-7-(3-bromopropyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione have been the subject of extensive research due to its potential therapeutic applications. One of the most promising areas of investigation is its anti-inflammatory properties. A study published in the Journal of Medicinal Chemistry in 2020 demonstrated that this compound effectively inhibits the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated macrophages.
In addition to its anti-inflammatory effects, 8-bromo-7-(3-bromopropyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione has shown potential as an anticancer agent. Research conducted at the National Cancer Institute found that it exhibits selective cytotoxicity against various cancer cell lines, including breast cancer (MCF-7), colon cancer (HT-29), and lung cancer (A549) cells. The mechanism underlying its anticancer activity involves the induction of apoptosis through the activation of caspase pathways.
Potential Applications
The unique combination of structural features and biological activities makes 8-bromo-7-(3-bromopropyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione a promising candidate for various applications in medicinal chemistry and pharmaceutical research. One potential application is in the development of novel anti-inflammatory drugs for conditions such as rheumatoid arthritis and inflammatory bowel disease (IBD). The ability to inhibit pro-inflammatory cytokines without significant side effects could provide a valuable therapeutic option for patients suffering from these chronic inflammatory disorders.
In the field of oncology, 8-bromo-7-(3-bromopropyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione could be further investigated as a lead compound for anticancer drug development. Its selective cytotoxicity against cancer cells suggests that it may have fewer off-target effects compared to existing chemotherapeutic agents. Preclinical studies are currently underway to evaluate its efficacy in animal models of cancer.
Conclusion
8-Bromo-7-(3-bromopropyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione (CAS No. 93883-68-2) is a synthetic compound with a unique chemical structure that confers several desirable properties for medicinal applications. Its anti-inflammatory and anticancer activities have been validated through numerous studies, highlighting its potential as a lead compound for drug development. As research in this area continues to advance, it is likely that new insights into the mechanisms underlying its biological activities will emerge, further enhancing its value as a therapeutic agent.
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